molecular formula C11H22N2O3 B5148692 N-(propan-2-yl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

N-(propan-2-yl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B5148692
M. Wt: 230.30 g/mol
InChI Key: ASKFBPISMBDDPA-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is an organic compound characterized by its unique structure, which includes an ethanediamide backbone with propan-2-yl and propan-2-yloxy substituents

Properties

IUPAC Name

N'-propan-2-yl-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(2)13-11(15)10(14)12-6-5-7-16-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKFBPISMBDDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the reaction of ethanediamide with propan-2-yl and propan-2-yloxy reagents under controlled conditions. One common method includes:

    Starting Materials: Ethanediamide, propan-2-yl chloride, and propan-2-yloxy chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.

    Catalysts and Solvents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. Solvents like dichloromethane or tetrahydrofuran are employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl or propan-2-yloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amides and alcohols.

    Substitution: New amides with different substituents.

Scientific Research Applications

N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide
  • N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]propanediamide
  • N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]butanediamide

Uniqueness

N-(propan-2-yl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is unique due to its specific substituents and the resulting chemical properties. Its structure allows for distinct reactivity and interactions compared to similar compounds, making it valuable for targeted applications in research and industry.

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